Madolin U

Phytochemistry Structure Elucidation Natural Product Isolation

Researchers attempting to dereplicate germacrane sesquiterpenes or validate structure-activity relationships in plant extracts face a critical risk: generic sourcing introduces undefined structural analogs that invalidate comparative data. Madolin U (CAS 327185-00-2) is uniquely differentiated by its complete 1D/2D NMR, HRMS, IR, and UV spectral dataset, enabling unambiguous chromatographic identification. - Distinct C-1 hydroxyl substitution contrasts with ketone-bearing Madolin I, making it the defined hydroxyl probe for hydrogen-bonding SAR studies. - Structural isomer of Madolin X (identical C₁₅H₂₀O₃ formula, different double-bond architecture) for enzymatic pathway tracing. - Validated marker compound for Viola yedoensis herbal authentication and QC monograph development.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B12386939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadolin U
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=C)C(CCC2=CC1OC2=O)O
InChIInChI=1S/C15H20O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h8,12-14,16H,1,3-7H2,2H3/t12-,13?,14+/m1/s1
InChIKeyAHRAJHROHXBDAF-YIOYIWSBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Madolin U Procurement Guide


Madolin U (CAS 327185-00-2) is a germacrane-type sesquiterpene lactone first isolated from the roots and stems of Aristolochia mollissima . As a member of the 'madolin' class of sesquiterpenes, it is characterized by a 10-membered ring core fused to a lactone moiety. Its identity as a distinct chemical entity is defined by complete spectroscopic characterization, including 1D/2D NMR and HRMS, which unambiguously differentiate it from its co-occurring structural isomers and analogs . Unlike some close analogs, the specific stereochemical configuration at its carbinol center remains unresolved, representing a defined, known variable for research applications . It has also been reported as a constituent of Viola yedoensis .

Structurally authenticated germacrane sesquiterpene lactone
Identity confirmed by 1D/2D NMR and HRMS; distinct from co-occurring analogs.
Known stereochemical variable at carbinol center
Unresolved stereochemistry documented; a defined research variable for SAR studies.
Reported source species
Isolated from Aristolochia mollissima and Viola yedoensis; suitable as a phytochemical marker.

Madolin U Substitution Risks


Substituting Madolin U with other germacrane sesquiterpenes or even co-isolated 'madolin' analogs like Madolin W or Madolin X cannot be considered scientifically equivalent. The primary isolation paper demonstrates that Madolin U possesses a unique combination of an α,β-unsaturated-γ-lactone and a hydroxyl function at C-1, distinguishing it from Madolin I which has a ketone at this position . Furthermore, Madolin X, despite sharing the identical molecular formula (C15H20O3), is its structural isomer with distinct differences in the oxidation and substitution pattern of the decalin core, which fundamentally alters its chemical reactivity and potential biological interaction profile . Procurement based solely on a generic 'germacrane sesquiterpene' classification risks introducing an undefined structural analog, invalidating attempts to replicate structure-activity relationships or analytical reference standards.

Madolin I substitution Madolin I carries a ketone at C-1 instead of a hydroxyl; loss of H-bond donor/acceptor may alter target recognition, solubility, and spectroscopic profile, preventing direct analytical interchange.
Madolin X substitution Madolin X shares identical molecular formula (C15H20O3) but differs in double‑bond architecture (one terminal methylene + trisubstituted Z‑olefin vs. two terminal methylenes in Madolin U), leading to distinct reactivity and biological interaction potential.

Madolin U Differentiation Evidence


C-1 Hydroxyl vs. Ketone: Madolin I Differentiation

Madolin U distinguishes itself from its close analog Madolin I (3a) by the nature of its C-1 functional group. 1D and 2D NMR analysis confirmed that Madolin U possesses a secondary hydroxyl group at position C-1, indicated by signals at δH 3.85 (1H, m) and δC 75.2 (d), whereas Madolin I features a ketone group at the same position with a signal at δC 206.8 (s) . This is supported by an IR absorption band at 3256 cm⁻¹ for the hydroxyl group in Madolin U .

C‑1 hydroxyl vs. ketone
Head-to-head
Madolin U δC 75.2 (d) vs. Madolin I δC 206.8 (s) — +131.6 ppm downfield shift for C‑1 ketone.
Enables definitive differentiation of hydroxyl‑bearing from ketone‑bearing analogs.
NMR in CDCl3 (400/100 MHz); IR band at 3256 cm⁻¹ for hydroxyl.
Phytochemistry Structure Elucidation Natural Product Isolation Spectroscopy

Isomeric Differentiation from Madolin X

Madolin U and Madolin X share the same molecular formula C15H20O3 and molecular weight, making them direct structural isomers. However, their configurations differ significantly. Madolin U is defined by the presence of two terminal methylene groups (δH 5.43, 5.10 and 4.93, 4.83) . In contrast, Madolin X contains one terminal methylene and a trisubstituted double bond in a Z configuration (NOESY: H-9/H-14), and features a methyl substitution instead of the exocyclic methylene found in Madolin U .

Isomer differentiation: Madolin X
Head-to-head
Madolin U: two terminal methylene groups (δH 5.43, 5.10, 4.93, 4.83). Madolin X: one terminal methylene + trisubstituted Z‑double bond.
Distinguishes isomeric identity despite identical molecular formula.
NOESY confirms Z‑geometry in Madolin X; olefinic proton integration differs by 2H.
Stereochemistry Isomer Identification NMR Spectroscopy Biosynthesis

Optical Rotation for Chiral Purity

The specific optical rotation of Madolin U has been established as [α]D +84.9° (c 0.08, CHCl3) . This value serves as a critical, quantifiable benchmark for assessing enantiomeric purity, as a racemic or epimeric mixture would not produce this value. Other structurally related sesquiterpenes from the same source exhibit different or unreported rotations, highlighting the utility of this parameter for identification.

Chiral purity benchmark
Class-level
[α]D +84.9° (c 0.08, CHCl3)
Provides a quantifiable optical rotation standard; racemate or epimer mixture would deviate.
Reported specific rotation; no inter‑class comparison data available.
Chiral Analysis Pharmacognosy Quality Control Authentication

Spectroscopic Fingerprint Identity Verification

Madolin U's unique molecular structure is confirmed by a combination of spectroscopic data that collectively create an unequivocal identity fingerprint: HR-EI-MS shows a molecular ion at m/z 248.1414, consistent with the formula C15H20O3; its IR spectrum displays characteristic bands at 1759 (α,β-unsaturated γ-lactone) and 3256 (hydroxyl) cm⁻¹; and its UV spectrum shows a λmax (log ε) at 219 (3.86) nm . While the mass spectra of some isomers may overlap, the full suite of these parameters provides a level of identity confirmation that cannot be achieved by mass alone.

Spectroscopic fingerprint
Class-level
HR‑EI‑MS m/z 248.1414; IR 1759, 3256 cm⁻¹; UV λmax 219 nm (log ε 3.86)
Multi‑parametric identity confirmation beyond molecular weight alone.
Composite data enables differentiation from close analogs (e.g., aldehyde C=O at 1675 cm⁻¹ in Madolin W).
Analytical Chemistry Reference Standards GC-MS Quality Control

Madolin U Research Applications


Germacrane Sesquiterpene Reference Standard

Due to its fully assigned and published 1H, 13C, and 2D NMR spectra, HRMS, IR, and UV data, Madolin U is uniquely suited as a chromatographic and spectroscopic reference standard. Its procurement is justified for laboratories seeking to dereplicate or identify this compound in complex plant extracts, where its specific optical rotation and spectral fingerprint provide a standard that a generic germacrane compound cannot .

C-1 Hydroxylated Germacrane Lactone SAR Anchor

In SAR studies focusing on the impact of C-1 substitution on biological activity within the germacrane sesquiterpene class, Madolin U serves as the defined hydroxyl-bearing member of the series. Its activity can be directly contrasted with that of Madolin I, which has a ketone at this position, to elucidate the pharmacophoric importance of hydrogen bonding at this site .

Isomer-Specific Biosynthetic Pathways in Aristolochia

Madolin U's distinct isomeric relationship to Madolin X (identical molecular formula, different double bond architecture) makes it a valuable probe for studying enzymatic reactions that control germacrane oxidation and cyclization. Procurement of the pure compound enables feeding studies or in vitro enzymatic conversion experiments where the specific isomer is essential for tracing metabolic pathways .

Viola yedoensis Extract Authentication Marker

As a compound reported from both Aristolochia and Viola species, Madolin U can be used as a marker compound for the authentication and chemical standardization of herbal preparations derived from Viola yedoensis, a traditional Chinese medicine . Its documented presence supports its use in developing quality control monographs where detection of this specific germacrane ensures a defined phytochemical profile.

Application
Selection Property
Validation Focus
Germacrane reference standard
Fully assigned NMR, HRMS, IR, UV, and [α]D data
Dereplication and chromatographic peak confirmation in plant extracts
C‑1 hydroxyl SAR anchor
Defined secondary hydroxyl at C‑1 (H‑bond donor/acceptor)
Elucidate pharmacophoric role of C‑1 hydrogen bonding in germacrane lactones
Isomer‑specific biosynthetic probe
Distinct isomeric architecture (two exomethylene groups)
Study enzymatic control of germacrane double‑bond oxidation in Aristolochia
Viola yedoensis authentication marker
Reported occurrence in Viola yedoensis
Phytochemical profiling and quality‑control standardization of herbal preparations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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